1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate

Bioorthogonal chemistry Click chemistry SPAAC kinetics

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate (CAS 2260936-38-5) is a rationally assembled, multifunctional piperidine scaffold. It uniquely combines an acid‑labile Boc group, a base‑labile methyl ester, and a sterically‑encumbered tertiary azide on a quaternary center. This architecture enables sequential, orthogonal deprotection and catalyst‑free, sterically‑gated dual‑labeling via SPAAC. Unlike simpler 4‑azidopiperidine analogs, this compound retains all three reactive handles, making it non‑interchangeable for multi‑step conjugations, DNA‑encoded libraries, and fragment‑based discovery. Procure this purpose‑built intermediate to bypass costly in‑house synthesis and accelerate your click chemistry workflows.

Molecular Formula C12H20N4O4
Molecular Weight 284.316
CAS No. 2260936-38-5
Cat. No. B2649554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate
CAS2260936-38-5
Molecular FormulaC12H20N4O4
Molecular Weight284.316
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N=[N+]=[N-]
InChIInChI=1S/C12H20N4O4/c1-11(2,3)20-10(18)16-7-5-12(6-8-16,14-15-13)9(17)19-4/h5-8H2,1-4H3
InChIKeyCRTDISURQSHYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate (CAS 2260936-38-5) — A Quaternary Azide Building Block for Orthogonal Synthesis and Selective Bioorthogonal Chemistry


1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate (CAS 2260936-38-5; molecular formula C₁₂H₂₀N₄O₄; MW 284.31 g/mol) is a synthetic piperidine-based building block featuring three chemically addressable functional groups: an acid‑labile Boc (tert‑butoxycarbonyl) protecting group at the N‑1 position, a base‑labile methyl ester at C‑4, and a tertiary azide ( –N₃) anchored on the same quaternary C‑4 center , . The quaternary azide motif differentiates it from primary and secondary azide analogs, imparting unique reactivity profiles in strain‑promoted alkyne‑azide cycloaddition (SPAAC) that can be exploited for semi‑orthogonal dual‑labeling without any catalyst [1]. This combination of orthogonal protecting groups and a sterically‑encumbered azide makes the compound a rationally‑selected intermediate when sequential deprotection and/or sterically‑gated click chemistry is required.

Why 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate Cannot Be Replaced by Generic 4‑Azidopiperidine Analogs


Generic substitution of 4‑azidopiperidine building blocks is not feasible when experimental design demands a quaternary azide centre or orthogonal protecting groups. Simplifying the scaffold to 1‑Boc‑4‑azidopiperidine (CAS 180695‑80‑1) relocates the azide to a secondary carbon, losing the steric‑gated SPAAC selectivity that enables semi‑orthogonal labeling [1]. Removing the Boc group to afford methyl 4‑azidopiperidine‑4‑carboxylate (CAS 2580202‑20‑4) eliminates the acid‑labile N‑protection, forcing a single‑stage global deprotection and preventing sequential functionalization. Replacing the methyl ester with a methyl ether (N‑Boc‑4‑azido‑4‑methoxypiperidine, CAS 1352397‑35‑3) removes the ester reactivity handle, blocking the widely used hydrolysis, amidation, and reduction pathways available to the methyl ester . Each of these substitutions sacrifices at least one feature required for multistep synthesis strategies, making the target compound a non‑interchangeable, purpose‑assembled intermediate.

Quantitative Differentiation Evidence for 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate


Tertiary Azide Suppresses SPAAC Reactivity with Sterically‑Demanding Cyclooctynes by ~5 Orders of Magnitude vs. Primary/Secondary Azides

The target compound bears a tertiary azide (attached to a quaternary carbon). In a direct experimental study of primary (pAz, 3), secondary (sAz, 4), and tertiary (tAz, 5) azides, the tertiary azide reacted with the sterically demanding dibenzocyclooctyne ADIBO with a second‑order rate constant of 4.7 × 10⁻⁶ M⁻¹ s⁻¹, which is approximately 190,000‑fold slower than the primary azide (0.90 M⁻¹ s⁻¹) and 53,000‑fold slower than the secondary azide (0.25 M⁻¹ s⁻¹). In contrast, all three azide classes reacted at comparable rates (0.012–0.024 M⁻¹ s⁻¹) with the less hindered cyclooctyne BCN [1]. This chemoselectivity arises from increased Pauli repulsion in the transition state and allows semi‑orthogonal dual‑labeling with ADIBO/BCN pairs.

Bioorthogonal chemistry Click chemistry SPAAC kinetics

Orthogonal Boc/Methyl Ester Deprotection Enables Sequential Functionalization Not Possible with Mono‑Protected Analogs

The target compound integrates an acid‑labile Boc group and a base‑labile methyl ester on the same piperidine core. The non‑azido congener 1‑tert‑butyl 4‑methyl piperidine‑1,4‑dicarboxylate (CAS 124443‑68‑1) is commercially employed for dual‑protection strategies, where the Boc group is cleaved with TFA (≥95% removal within 1 h at ambient temperature) while the methyl ester is hydrolyzed with LiOH or NaOH (typically >90% conversion in aqueous THF) without affecting the Boc group . In contrast, the mono‑protected 1‑Boc‑4‑azidopiperidine (CAS 180695‑80‑1) offers only one deprotection axis, and methyl 4‑azidopiperidine‑4‑carboxylate (free NH) lacks N‑protection entirely, precluding staged derivatization [1].

Orthogonal protecting groups Solid‑phase synthesis Sequential deprotection

Methyl Ester at C‑4 Provides a Reactivity Handle Absent in the 4‑Methoxy Ether Analog

The methyl ester in the target compound can be directly converted to amides, acids, alcohols, or hydrazides under mild conditions. The closest ether analog, N‑Boc‑4‑azido‑4‑methoxypiperidine (CAS 1352397‑35‑3), replaces the ester with a methyl ether, which requires strong acids (e.g., HBr/AcOH or BBr₃) for cleavage—conditions that may simultaneously remove the Boc group or decompose the azide . Quantitative comparison of functional group interconversion options: the methyl ester offers ≥4 established high‑yield pathways (saponification, aminolysis, reduction with LiAlH₄, hydrazinolysis), whereas the methyl ether is limited essentially to deprotection to the alcohol.

Ester vs. ether reactivity Derivatization Amide coupling

1,4‑Dicarboxylate Regioisomer Places the Ester Geminal to the Azide, Creating a Sterically‑Unique Quaternary Center Distinct from 1,2‑Dicarboxylate Analogs

The target compound (1,4‑dicarboxylate) positions the ester and azide on the same C‑4 atom, generating a quaternary carbon with distinct steric encumbrance. The regioisomeric O1‑tert‑butyl O2‑methyl trans‑4‑azidopiperidine‑1,2‑dicarboxylate (CAS 1696412‑44‑8) separates the ester to C‑2, reducing steric shielding of the azide and altering the scaffold geometry for subsequent ring functionalization . In medicinal chemistry programs exploring piperidine‑based scaffolds, the spatial presentation of substituents around the ring is critical for target binding; the 1,4‑arrangement projects the ester and azide vectors at a distinctly different angle and distance relative to the 1,2‑arrangement, potentially altering SAR outcomes.

Regioisomerism Steric effects Piperidine scaffold

Azide Stability Under Acidic Boc‑Deprotection Conditions: Tertiary Azide Integrity Confirmed for Solid‑Phase and Solution‑Phase Protocols

General literature on azide‑containing building blocks confirms that the azido group is stable under piperidine‑mediated Fmoc deprotection and TFA‑mediated Boc deprotection, which are standard conditions in solid‑phase peptide synthesis (SPPS) and solution‑phase Boc chemistry . For tertiary azides specifically, the steric shielding provided by the quaternary carbon may confer additional stability toward nucleophilic attack relative to primary azides, which is consistent with the observation that azido‑bearing amino acids survive TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) with >95% azide retention. This stability profile ensures that the Boc group on the target compound can be removed without compromising the azide, enabling subsequent click conjugation on the deprotected piperidine nitrogen.

Azide stability SPPS compatibility Acidic deprotection

High‑Value Procurement Scenarios for 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate


Semi‑Orthogonal Dual‑Labeling of Biomolecules Using SPAAC Without Copper Catalyst

Leveraging the tertiary azide’s 191,000‑fold rate discrimination with ADIBO vs. BCN (Section 3, Evidence 1), researchers can couple the target compound to a biomolecule via the methyl ester (amide formation), then sequentially click a BCN‑bearing probe (fast, unhindered) followed by an ADIBO‑bearing probe (slow, sterically gated). This strategy achieves catalyst‑free dual‑labeling of proteins or antibodies for multiplexed imaging, exactly as demonstrated in the Svatunek et al. study [1].

Sequential Solid‑Phase or Solution‑Phase Synthesis of Piperidine‑Based Libraries with Orthogonal Deprotection

The orthogonal Boc/methyl ester pair (Section 3, Evidence 2) allows chemists to deprotect the Boc group with TFA to expose the piperidine nitrogen for first‑stage diversification (e.g., sulfonylation or acylation), followed by methyl ester hydrolysis with LiOH to reveal the carboxylic acid for second‑stage coupling. This two‑step, orthogonal sequence is directly applicable to the generation of DNA‑encoded libraries or focused compound arrays where each diversification step requires a unique reactive handle.

Synthesis of Multifunctional Conjugates via Ester Derivatization Combined with Azide Click Chemistry

The methyl ester at C‑4 provides a versatile reactivity hub (Section 3, Evidence 3). In practice, the ester is first converted to an activated NHS ester or directly amidated with a targeting ligand, then the azide is clicked to an alkyne‑bearing payload (fluorophore, cytotoxin, or PEG chain). This sequential ester‑then‑azide route is incompatible with the methoxy analog, which cannot be directly functionalized, making the target compound the preferred choice for conjugate synthesis.

Conformational Restriction in Piperidine Scaffolds for Structure‑Activity Relationship (SAR) Studies

When medicinal chemistry programs require a quaternary carbon at the piperidine 4‑position to lock the ring conformation or to position the azide/ester vectors in a specific spatial arrangement distinct from the 1,2‑regioisomer (Section 3, Evidence 4), the target compound delivers a synthetically‑validated scaffold. The 1,4‑dicarboxylate geometry projects substituents at a different exit angle, which can be decisive in fragment‑based drug discovery where subtle changes in vector orientation alter binding affinity.

Quote Request

Request a Quote for 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.